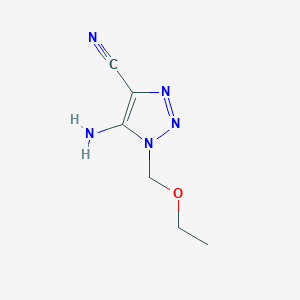

5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the CAS Number: 2089255-06-9 . It has a molecular weight of 186.17 . It is in powder form .

Molecular Structure Analysis

The molecular structure of “5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid” was characterized and confirmed by 1H NMR spectroscopy, IR spectroscopy, elemental analysis and ESI-MS, X-ray single-crystal diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid” include a molecular weight of 186.17 , storage temperature of 4 degrees Celsius , and a physical form of powder .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound serves as a synthetic building block in the construction of diverse heterocyclic or fused heterocyclic scaffolds. Its reactivity allows for the formation of poly-substituted heterocyclic compounds and spiro-fused pyrazole derivatives. These compounds are synthesized through various approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Medicinal Chemistry

In the realm of medicinal chemistry , 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile is akin to biologically active compounds. It is used to design and synthesize new drugs, particularly those containing nitrogen-based heterocycles, which are common motifs in a wide range of synthesized drugs .

Antimicrobial Activity

The compound has been utilized in the synthesis of novel derivatives that exhibit antimicrobial properties . For instance, its reaction with acid chlorides and triethyl phosphite leads to the formation of [1,2,4]triazolo[5,1-e][1,4,2]diazaphosphole derivatives, some of which have shown promising antimicrobial activity .

Antibacterial Applications

It has also been reported that derivatives of this compound, such as 5-amino-1,2,4-oxadiazoles, demonstrate higher antibacterial activity against multidrug-resistant strains like Staphylococcus aureus and Klebsiella pneumonia .

Fluorescent Materials

The compound can be used to create fluorescent materials. For example, its condensation with enynones in the presence of ethanol and heat provides easy access to fluorescent (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines, which are useful in various applications requiring fluorescence .

Pharmacological Research

Due to its structural significance, this compound is of great interest in pharmacological research . It is part of the structural backbone of many drugs and is used in drug design and engineering, contributing to the development of new pharmaceuticals .

Polymer Chemistry

In polymer chemistry , the compound’s derivatives are used to create polymers with specific properties. These polymers can be designed for a range of applications, including high-performance materials and biocompatible substances .

Dye Manufacturing

Lastly, the compound is involved in the manufacture of dyes . Its derivatives are used to synthesize dyes with various properties, which are then applied in textiles, inks, and other materials requiring coloration .

Eigenschaften

IUPAC Name |

5-amino-1-(ethoxymethyl)triazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O/c1-2-12-4-11-6(8)5(3-7)9-10-11/h2,4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAYJTVJZCXEEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCN1C(=C(N=N1)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2859861.png)

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide](/img/structure/B2859864.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2859870.png)

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2859871.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2859872.png)

![N-(1-Cyanocyclopentyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2859873.png)

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859875.png)

![(E)-4-(Dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide](/img/structure/B2859876.png)

![[5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2859881.png)